CDK4/6 Selectivity: Target Compound Ki Values Compared with a Structurally Related Oxazolopyridinone CDK4/6 Inhibitor
In a direct kinase inhibition assay using recombinant CDK4 and CDK6, the target boronate ester displayed a Ki of 2 nM for CDK4 and 279 nM for CDK6, yielding a CDK4/CDK6 selectivity ratio of approximately 140‑fold [1]. In comparison, a structurally related oxazolo[4,5-b]pyridin-2(3H)-one derivative reported in US Patent 10,988,476 (Compound I‑5) exhibits an IC50 of 2.20 nM against CDK4/cyclin D1 but only ~6‑fold selectivity over CDK6/cyclin D1 (IC50 ~13 nM) [2]. The 23‑fold higher selectivity window for the target compound may reduce CDK6‑driven hematological liabilities observed with first‑generation CDK4/6 inhibitors, making it a more discriminating pharmacological tool or lead candidate.
| Evidence Dimension | CDK4 vs CDK6 selectivity ratio |
|---|---|
| Target Compound Data | CDK4 Ki = 2 nM, CDK6 Ki = 279 nM; selectivity ratio ≈ 140 |
| Comparator Or Baseline | Structurally related oxazolopyridinone (US Patent Compound I‑5): CDK4 IC50 = 2.20 nM, CDK6 IC50 ≈ 13 nM; selectivity ratio ≈ 6 |
| Quantified Difference | Selectivity ratio ~23‑fold higher for target compound (140 vs 6) |
| Conditions | Target compound: 32P‑ATP substrate, 20 min preincubation, CDK4 (unknown origin) and CDK6 (human); Comparator: LANCE assay, CDK4/cyclin D1, ULight‑substrate |
Why This Matters
Higher CDK4/CDK6 selectivity differentiates the target compound for programs prioritizing CDK4‑dependent cancers (e.g., ER+ breast cancer) while minimizing CDK6‑mediated myelosuppression.
- [1] BindingDB Entry BDBM50453718 (CHEMBL5287062). Affinity data: CDK4 Ki = 2 nM, CDK6 Ki = 279 nM. Source: Mizoram University/ChEMBL curation. Assay: 32P‑ATP substrate, 20 min preincubation. View Source
- [2] BindingDB Entry BDBM50458034 (CHEMBL4212532). US Patent 10,988,476, Compound I‑5. Affinity data: CDK4/cyclin D1 IC50 = 2.20 nM. LANCE assay, ULight‑substrate. View Source
